molecular formula C9H16ClNO3 B3023455 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1524708-14-2

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

Cat. No. B3023455
CAS RN: 1524708-14-2
M. Wt: 221.68
InChI Key: OBNNZVYDLXVPRB-UHFFFAOYSA-N
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Description

The compound "Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride" is not directly studied in the provided papers. However, the papers do discuss related bicyclic structures and their properties, which can provide insights into the behavior of similar compounds. For instance, the structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate reveals conformational behavior through NMR spectroscopy, which could be analogous to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. For example, the synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane starts from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps . This suggests that the synthesis of "this compound" would also require careful planning of the synthetic route to ensure the correct bicyclic framework and functional group placement.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often elucidated using NMR spectroscopy and X-ray diffraction. The conformation of these molecules can vary, with some preferring a chair-chair conformation, as seen in the study of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol . This information is crucial for understanding the three-dimensional arrangement of atoms in "this compound" and predicting its reactivity.

Chemical Reactions Analysis

The chemical reactions involving bicyclic compounds can be complex, as seen in the transformations of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo-[4.3.0]non-2-ene-3-carboxylate . These reactions can include rearrangements, isomerizations, and oxidation-reduction processes. Understanding these reactions for related compounds can provide a basis for predicting the reactivity of "this compound" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, the conformational analysis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide through NMR spectroscopy and molecular mechanics calculations provides insights into the stability of different conformers . These studies are essential for understanding the behavior of "this compound" under various conditions, such as solubility, boiling point, and reactivity.

properties

IUPAC Name

methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNNZVYDLXVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 4
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride

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